8-Hydroxyquinoline-7-carbaldehyde

Vue d'ensemble

Description

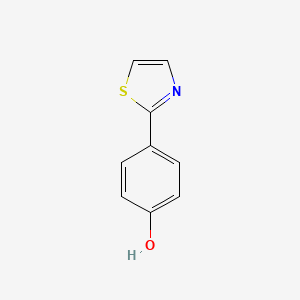

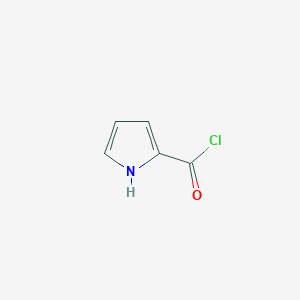

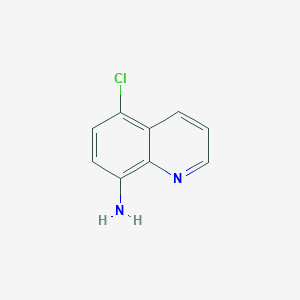

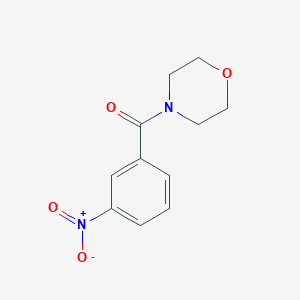

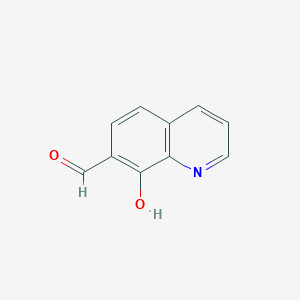

8-Hydroxyquinoline-7-carbaldehyde is a solid compound . Its molecular structure is represented by the SMILES string OC1=C(C=CC2=CC=CN=C12)C=O .

Synthesis Analysis

Recent advances in the synthesis of 8-Hydroxyquinoline derivatives have been reported . The synthesis of these derivatives has attracted the attention of chemists due to their wide range of biological activities . A number of prescribed drugs incorporate this group, and numerous 8-Hydroxyquinoline-based molecules can be used to develop potent lead compounds with good efficacy and low toxicity .Molecular Structure Analysis

The molecular structure of 8-Hydroxyquinoline-7-carbaldehyde is represented by the SMILES stringOC1=C(C=CC2=CC=CN=C12)C=O . This indicates that it is a bicyclic compound that consists of a pyridine ring fused to phenol, in which the hydroxyl group is attached to position 8 . Chemical Reactions Analysis

The chemistry of 8-Hydroxyquinoline derivatives has attracted the attention of chemists . The reaction between 51 and 5,7-dialkyl-8-hydroxyquinoline as a phenolate ion in the presence of a catalytic amount of Amberlite IRA and an excess amount of dibromoalkane under microwave conditions afforded the target product .Physical And Chemical Properties Analysis

8-Hydroxyquinoline-7-carbaldehyde is a solid compound . Its molecular weight is 173.17 . The SMILES stringOC1=C(C=CC2=CC=CN=C12)C=O represents its molecular structure .

Applications De Recherche Scientifique

Photophysical Properties

- Prototropic Equilibria and Photophysical Properties : A study by Vetokhina et al. (2013) investigated the prototropic equilibria of 7-hydroxyquinoline-8-carbaldehydes (7-HQCs) using NMR spectroscopy, UV-vis spectroscopic methods, and quantum chemical computations. These molecules, including 8-Hydroxyquinoline-7-carbaldehyde, exhibit unique photophysical properties due to their ability to assume different neutral and ionic structures in aqueous solutions, which affect their electronic absorption and fluorescence. This makes them interesting for applications in molecular photonics and as models for reversible optically driven molecular switches (Vetokhina et al., 2013).

Chemical Synthesis and Reactions

- Novel Keto-Enamine Schiff Bases : Sashidhara et al. (2009) conducted a study where 8-Hydroxyquinoline reacted unexpectedly, forming novel derivatives with significant antioxidant properties. This research demonstrates the chemical reactivity of 8-Hydroxyquinoline-7-carbaldehyde and its potential in creating new chemical entities (Sashidhara et al., 2009).

Fluorescent Sensors

- Selective and Sensitive Al3+ Sensor : Research by Jiang et al. (2011) highlighted the synthesis of a novel fluorescent sensor based on 8-hydroxyquinoline carbaldehyde Schiff-base, which exhibits high selectivity for aluminum ions over other metal ions. This makes it a potent candidate for use in detecting aluminum ions in weak acid aqueous conditions (Jiang et al., 2011).

Coordination Chemistry

- Rare-Earth Metal Ion Coordination : A study by Albrecht et al. (2005) explored the use of 8-hydroxyquinoline-2-carbaldehyde as an effective ligand for coordinating rare-earth(III) ions, which can be used in creating complexes with different metal ions. This study underscores its potential in coordination chemistry and the design of metal-organic frameworks (Albrecht et al., 2005).

Safety And Hazards

Orientations Futures

It is believed that by rationally changing substituents to maximize the key contacts between the ligand and the binding site, the potency and the selectivity profiles towards the desired target will be improved . This suggests that there is potential for future research and development in this area.

Propriétés

IUPAC Name |

8-hydroxyquinoline-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-6-8-4-3-7-2-1-5-11-9(7)10(8)13/h1-6,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGNLFMRNEFPDHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)C=O)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50295500 | |

| Record name | 8-hydroxyquinoline-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50295500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Hydroxyquinoline-7-carbaldehyde | |

CAS RN |

5683-78-3 | |

| Record name | 5683-78-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102341 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-hydroxyquinoline-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50295500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.